
1-((2-Chlorophenyl)sulfonyl)-3-(difluoromethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Chlorophenyl)sulfonyl)-3-(difluoromethyl)azetidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. The compound is also known as CPDFA and belongs to the class of azetidines, which are four-membered heterocyclic compounds.
Mecanismo De Acción
The exact mechanism of action of CPDFA is not fully understood. However, it is believed that the compound exerts its inhibitory activity by binding to the active site of the target enzyme and preventing its normal function. This results in a decrease in the levels of the respective neurotransmitters, leading to a therapeutic effect.
Biochemical and Physiological Effects:
CPDFA has been found to exhibit several biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine and dopamine in the brain, which are neurotransmitters involved in cognitive function and mood regulation. CPDFA has also been found to exhibit anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CPDFA in lab experiments is its high yield of synthesis, which makes it readily available for research. The compound is also relatively stable and easy to handle. However, one of the limitations of using CPDFA is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on CPDFA. One of the areas of interest is the development of CPDFA-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential application is the use of CPDFA as a tool for studying the structure and function of enzymes involved in various physiological processes. Further research is also needed to elucidate the exact mechanism of action of CPDFA and its potential side effects.
Conclusion:
In conclusion, CPDFA is a promising compound with potential applications in drug discovery. The compound exhibits inhibitory activity against several enzymes involved in various physiological processes and has been found to exhibit several biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of CPDFA and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of CPDFA involves the reaction of 2-chlorobenzenesulfonyl chloride with difluoromethylamine in the presence of a base such as triethylamine. The reaction yields CPDFA as a white solid with a high yield of around 80%.
Aplicaciones Científicas De Investigación
CPDFA has been extensively studied for its potential applications in drug discovery. The compound has been found to exhibit inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and have been implicated in several diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(difluoromethyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO2S/c11-8-3-1-2-4-9(8)17(15,16)14-5-7(6-14)10(12)13/h1-4,7,10H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVGQJAZBBSKOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Chlorophenyl)sulfonyl)-3-(difluoromethyl)azetidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


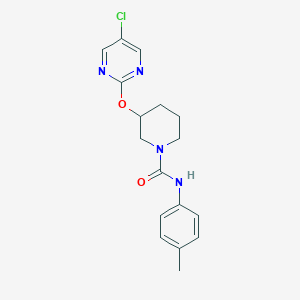

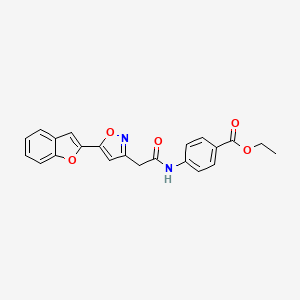
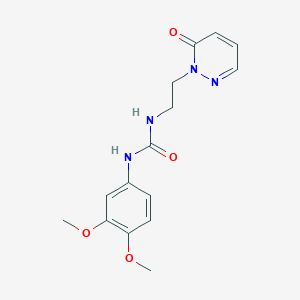
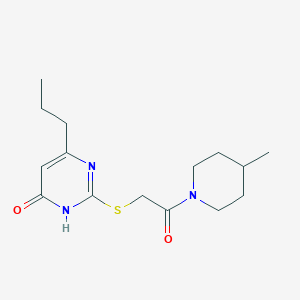
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2416852.png)
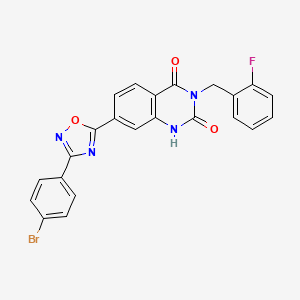
![1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2416854.png)
![Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2416855.png)
![Ethyl (1-{[(3-chlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2416856.png)
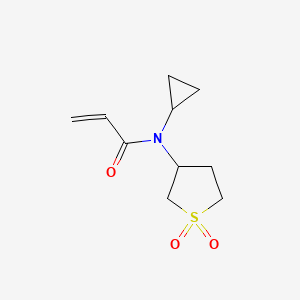
![1-methyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416858.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2416861.png)